molecular formula C22H23NO5 B15127926 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(prop-2-en-1-yloxy)butanoic acid

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(prop-2-en-1-yloxy)butanoic acid

Cat. No.: B15127926
M. Wt: 381.4 g/mol
InChI Key: AKJXDNFVBPKEBT-UHFFFAOYSA-N
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Description

N-Fmoc-O-allyl-L-homoserine is a derivative of the amino acid homoserine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an allyl group. This compound is primarily used in peptide synthesis and serves as a building block for the creation of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Fmoc-O-allyl-L-homoserine can be synthesized through a multi-step process involving the protection of the amino and hydroxyl groups of homoserine. The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The allyl group is then added to the hydroxyl group of homoserine using allyl bromide in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of N-Fmoc-O-allyl-L-homoserine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-O-allyl-L-homoserine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Epoxides: and from oxidation reactions.

    Deprotected homoserine: from reduction reactions.

    Substituted homoserine derivatives: from substitution reactions.

Scientific Research Applications

N-Fmoc-O-allyl-L-homoserine is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of N-Fmoc-O-allyl-L-homoserine involves its incorporation into peptides during SPPS. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The allyl group can be selectively removed or modified to introduce additional functional groups, allowing for the creation of diverse peptide structures .

Comparison with Similar Compounds

N-Fmoc-O-allyl-L-homoserine is unique due to its dual protection with both Fmoc and allyl groups. Similar compounds include:

These similar compounds offer different protection strategies, allowing for selective deprotection and functionalization based on the specific requirements of the synthesis .

Properties

Molecular Formula

C22H23NO5

Molecular Weight

381.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-prop-2-enoxybutanoic acid

InChI

InChI=1S/C22H23NO5/c1-2-12-27-13-11-20(21(24)25)23-22(26)28-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,23,26)(H,24,25)

InChI Key

AKJXDNFVBPKEBT-UHFFFAOYSA-N

Canonical SMILES

C=CCOCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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